
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent to the compound, resulting in the formation of oxidized products.
Reduction: The compound can be reduced using reducing agents, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpentylone: A substituted cathinone derivative with stimulant effects.
N,N-Dimethylaniline: An organic compound used as a precursor to dyes and other organic compounds.
Uniqueness
N-(6-(Dimethylamino)-4,4-diphenyl-3-heptylidene)propionamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
67465-94-5 |
|---|---|
Molecular Formula |
C24H33ClN2O |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
N-[6-(dimethylamino)-4,4-diphenylheptan-3-ylidene]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-6-22(25-23(27)7-2)24(18-19(3)26(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19H,6-7,18H2,1-5H3;1H |
InChI Key |
ICGJIBUJOVPOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC(=O)CC)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


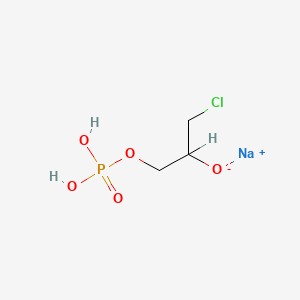



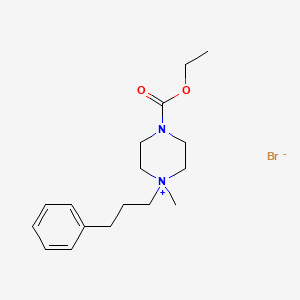
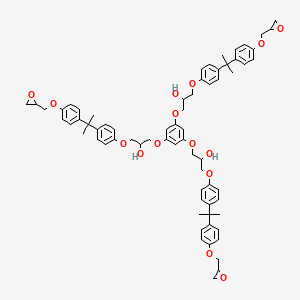
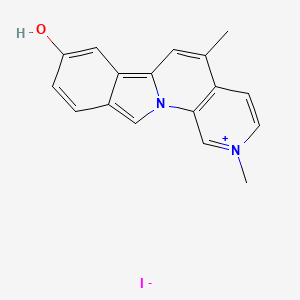


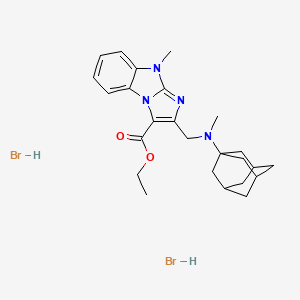
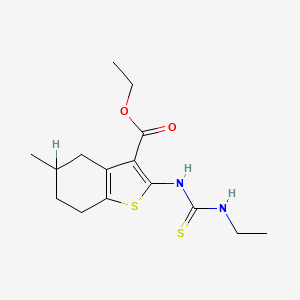
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)


